

5-Oxo-5-pyrrolidin-1-yl-pentanoic acid molecular structure and weight

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Compound of Interest

Compound Name: 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid

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An In-Depth Technical Guide to 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid

This technical guide provides a comprehensive overview of the molecular structure, properties, and current state of research surrounding **5-Oxo-5-pyrrolidin-1-yl-pentanoic acid**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Properties and Structure

5-Oxo-5-pyrrolidin-1-yl-pentanoic acid is a chemical compound that features a five-membered pyrrolidine ring linked to a pentanoic acid chain through an amide bond. This structure incorporates both a carboxylic acid and a tertiary amide functional group.

Quantitative Data Summary

The key physicochemical properties of **5-Oxo-5-pyrrolidin-1-yl-pentanoic acid** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₅ NO ₃	[1] [2] [3] [4]
Molecular Weight	185.22 g/mol	[1] [2] [4]
IUPAC Name	5-oxo-5-pyrrolidin-1-ylpentanoic acid	[1]
CAS Number	5724-80-1	[1] [2] [3]
Physical Form	Solid	[1]
Purity	Typically ≥95%	[1] [3]
Monoisotopic Mass	185.10519334 Da	[1]

Molecular Structure Visualization

The two-dimensional chemical structure of **5-Oxo-5-pyrrolidin-1-yl-pentanoic acid** is depicted below. This diagram illustrates the connectivity of the atoms, highlighting the pyrrolidine ring, the pentanoic acid backbone, the ketone group, and the carboxylic acid terminus.

Caption: 2D structure of **5-Oxo-5-pyrrolidin-1-yl-pentanoic acid**.

Experimental Protocols

Detailed experimental protocols for the specific synthesis of **5-Oxo-5-pyrrolidin-1-yl-pentanoic acid** are not readily available in the surveyed literature. However, based on its chemical structure, a plausible synthetic route would involve the acylation of pyrrolidine with a derivative of glutaric acid.

A general hypothetical protocol would be:

- Activation of Carboxylic Acid: Glutaric anhydride, a cyclic anhydride of glutaric acid, could be used as the starting material. Alternatively, glutaric acid could be activated using a standard coupling agent (e.g., DCC, EDC) or converted to an acid chloride.
- Nucleophilic Acyl Substitution: The activated glutaric acid derivative would then be reacted with pyrrolidine. The nitrogen atom of pyrrolidine would act as a nucleophile, attacking the

electrophilic carbonyl carbon of the activated acid.

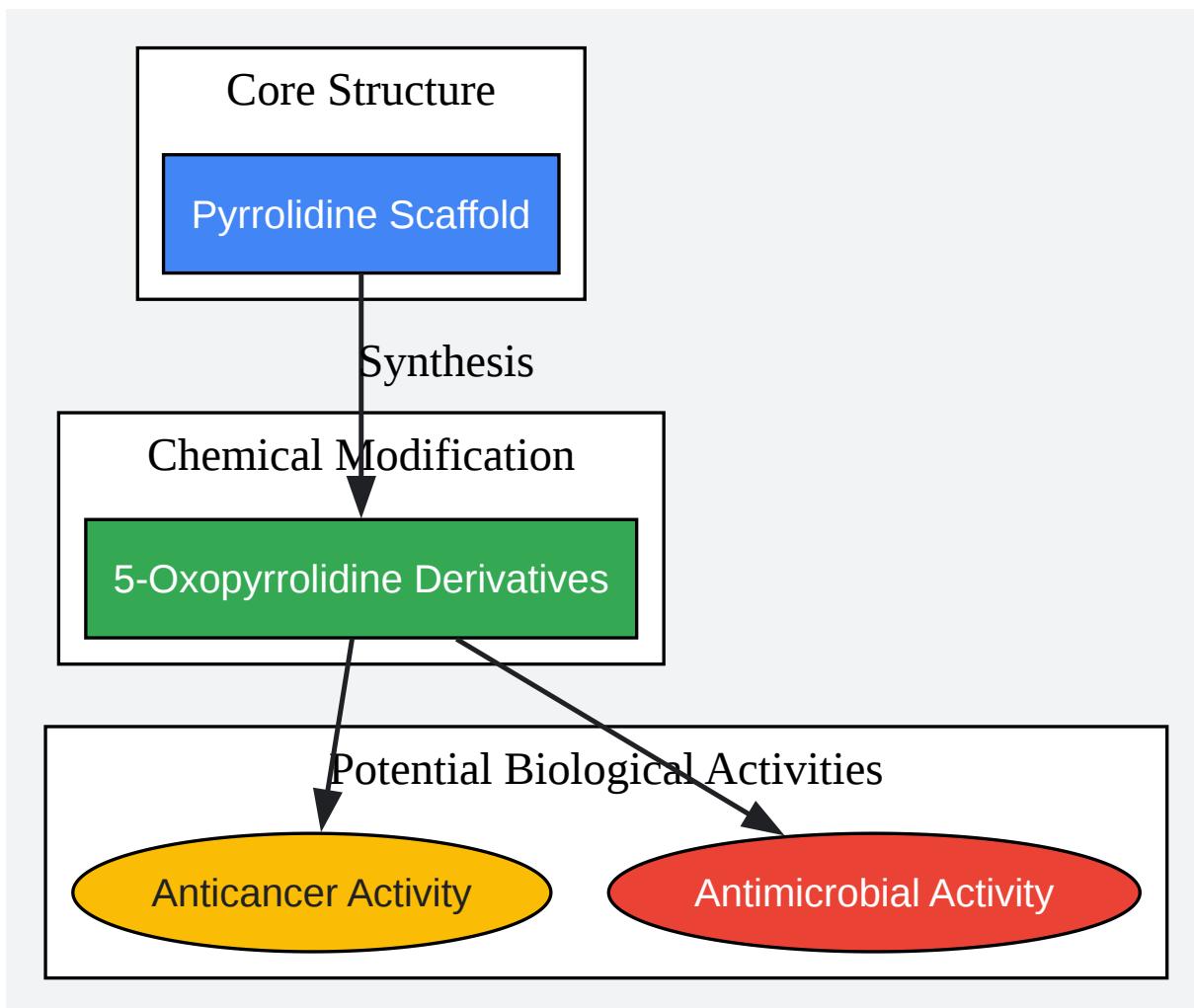
- **Workup and Purification:** The reaction mixture would be subjected to an aqueous workup to remove unreacted starting materials and byproducts. The final product, **5-Oxo-5-pyrrolidin-1-yl-pentanoic acid**, would then be isolated and purified, likely through techniques such as recrystallization or column chromatography.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature detailing the biological activities or associated signaling pathways for **5-Oxo-5-pyrrolidin-1-yl-pentanoic acid**. However, the broader class of 5-oxopyrrolidine derivatives has been the subject of research for various therapeutic applications.

Studies have shown that compounds containing the 5-oxopyrrolidine scaffold can exhibit promising anticancer and antimicrobial properties. For instance, certain derivatives have demonstrated potent activity against A549 lung cancer cells and selective antimicrobial activity against multidrug-resistant *Staphylococcus aureus* strains. The pyrrolidine ring is a versatile scaffold in drug discovery, valued for its ability to explore three-dimensional pharmacophore space.

The relationship between the core pyrrolidine scaffold and the development of biologically active compounds is illustrated in the diagram below.



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Caption: Logical flow from the core pyrrolidine scaffold to its active derivatives.

This diagram illustrates that while data on the target molecule is sparse, its structural class is a recognized source of biologically active compounds, suggesting a potential area for future investigation. Researchers interested in this molecule may find utility in screening it for similar anticancer or antimicrobial activities.

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